

A Technical Guide to the Broad-Spectrum Anti-HIV-1 Activity of GSK3739936

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK3739936

Cat. No.: B15563683

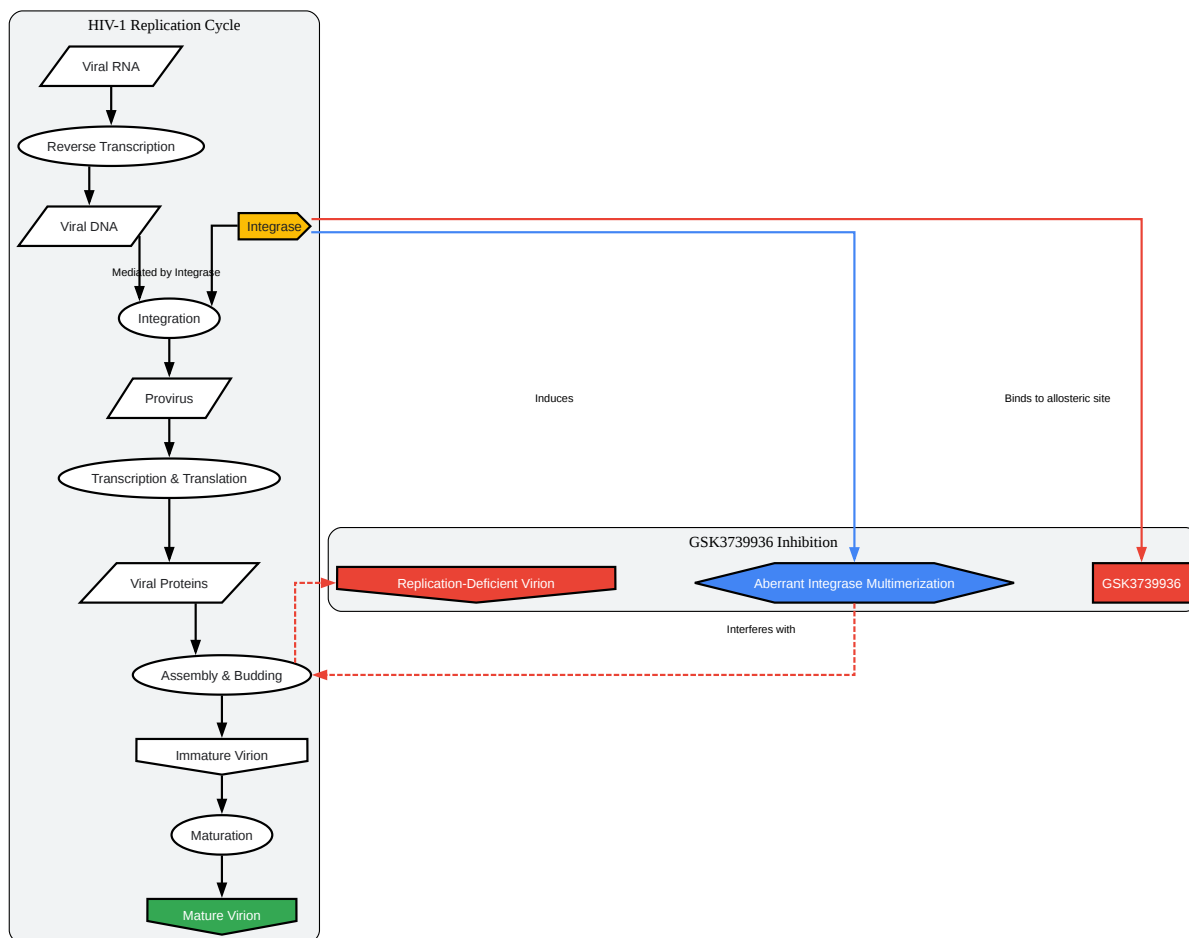
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and mechanism of action of **GSK3739936** (also known as BMS-986180), an allosteric inhibitor of HIV-1 integrase. While the term "broad-spectrum" in the context of **GSK3739936** refers to its potent activity against a wide range of HIV-1 variants, particularly those with polymorphisms at amino acid positions 124 and 125 of the integrase enzyme, this document will detail its specific anti-HIV-1 efficacy.

Mechanism of Action

GSK3739936 is an allosteric HIV-1 integrase inhibitor (ALLINI) with a novel mechanism of action that distinguishes it from integrase strand transfer inhibitors (INSTIs).^{[1][2]} Instead of blocking the catalytic activity of the integrase enzyme, **GSK3739936** binds to a well-defined pocket at the interface of two integrase monomers.^{[2][3]} This binding event promotes aberrant integrase multimerization, leading to the production of replication-deficient viral particles.^[3] This unique mechanism involves the inhibition of the proper assembly of integrase onto the viral DNA and interference with the interaction between integrase and the lens epithelium-derived growth factor (LEDGF)/p75.



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Caption: Mechanism of Action of **GSK3739936** on HIV-1 Integrase.

Quantitative Antiviral Activity

GSK3739936 has demonstrated potent antiviral activity against various HIV-1 laboratory strains and clinical isolates, including those with polymorphisms that can affect the potency of other allosteric integrase inhibitors.

Compound/Drug	HIV-1 Strain	EC50 (nM)	Cellular Cytotoxicity (CC50) (μM)	Reference
BI 224436 (related ALLINI)	Various laboratory strains	<15	>90	
GSK3739936 (as compound 29)	Optimized for 124/125 polymorphs	Excellent potency (specific values not detailed in abstract)	Not specified in abstract	

Note: Specific EC50 values for **GSK3739936** against a panel of viruses are not readily available in the provided search results. The data for BI 224436, a related compound, is included for context.

Experimental Protocols

The following outlines the general methodologies used to evaluate the antiviral activity and cytotoxicity of allosteric HIV-1 integrase inhibitors like **GSK3739936**.

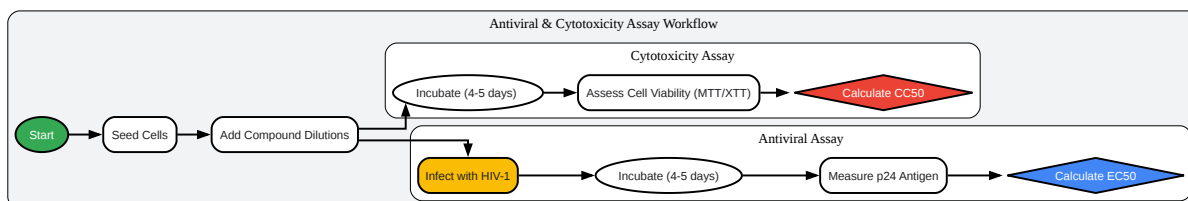
1. Antiviral Assay (Cell Culture)

- Cells: MT-2 cells are commonly used for HIV-1 replication assays.
- Virus: Laboratory-adapted strains of HIV-1 or clinical isolates are used for infection.
- Procedure:
 - MT-2 cells are seeded in 96-well plates.

- Serial dilutions of the test compound (e.g., **GSK3739936**) are added to the wells.
- A predetermined amount of HIV-1 is added to infect the cells.
- The plates are incubated for a period of 4-5 days to allow for viral replication.
- Viral replication is quantified by measuring a viral marker, such as p24 antigen, using an enzyme-linked immunosorbent assay (ELISA).
- The 50% effective concentration (EC50) is calculated as the compound concentration that inhibits viral replication by 50%.

2. Cytotoxicity Assay

- Cells: The same cell line used in the antiviral assay (e.g., MT-2 cells) is typically used.
- Procedure:
 - Cells are seeded in 96-well plates.
 - Serial dilutions of the test compound are added to the wells.
 - The plates are incubated for the same duration as the antiviral assay.
 - Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial metabolic activity.
 - The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50%.



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Caption: General workflow for in vitro antiviral and cytotoxicity assays.

Preclinical Profile and Development Status

In vivo profiling of a promising preclinical lead from the same series as **GSK3739936** (compound 29) demonstrated a good pharmacokinetic profile in preclinical species, which suggested a low predicted human efficacious dose. However, findings in rat toxicology studies, specifically lipid vacuolation in the liver and kidneys at a high dose, precluded further development of that particular compound. It is important to note that modifications to the chemical scaffold have been explored to mitigate such off-target effects while maintaining antiviral potency.

Conclusion

GSK3739936 is a potent allosteric inhibitor of HIV-1 integrase with a distinct mechanism of action that involves inducing aberrant multimerization of the enzyme. Its "broad-spectrum" activity is characterized by its effectiveness against various HIV-1 polymorphs. While preclinical studies have shown promise, further optimization is necessary to address potential toxicological concerns. The unique mechanism of ALLINIs like **GSK3739936** offers a potential new therapeutic option for the treatment of HIV-1 infection.

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- To cite this document: BenchChem. [A Technical Guide to the Broad-Spectrum Anti-HIV-1 Activity of GSK3739936]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563683#gsk3739936-broad-spectrum-antiviral-activity]

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